Direct Comparison of DLK Binding Affinity: IACS-52825 vs. URMC-099
IACS-52825 exhibits approximately 115-fold higher binding affinity for DLK compared to the mixed lineage kinase inhibitor URMC-099, as measured under comparable kinase assay conditions [1]. The Kd value of 1.3 nM for IACS-52825 contrasts sharply with the reported DLK IC50 of 150 nM for URMC-099, reflecting a substantial difference in target engagement potential . This difference is attributable to the distinct chemical scaffold and optimized binding interactions of IACS-52825 with the DLK ATP-binding pocket.
| Evidence Dimension | Binding affinity for DLK kinase |
|---|---|
| Target Compound Data | Kd = 1.3 nM |
| Comparator Or Baseline | URMC-099 IC50 = 150 nM |
| Quantified Difference | ~115-fold higher affinity for IACS-52825 |
| Conditions | KINOMEscan KdELECT binding assay (IACS-52825); kinase inhibition assay (URMC-099) |
Why This Matters
Higher target binding affinity at lower concentrations can translate to improved potency and potentially reduced off-target effects, a critical consideration for mechanistic studies and in vivo pharmacology.
- [1] Le K, Soth MJ, Cross JB, et al. Discovery of IACS-52825, a Potent and Selective DLK Inhibitor for Treatment of Chemotherapy-Induced Peripheral Neuropathy. J Med Chem. 2023;66(14):9954-9971. View Source
